
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a naphthalene core with multiple substituents, including a fluorine atom, a boronic acid derivative, and a triisopropylsilyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene core One common approach is to begin with 2-naphthol, which undergoes halogenation to introduce the fluorine atom at the 6-position
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The reaction conditions would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The naphthalene core can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the naphthalene core.
Substitution: : The boronic acid derivative and triisopropylsilyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, boronic acid derivatives, and silyl ethers, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
In biological research, this compound can be used as a fluorescent probe or a labeling agent due to its unique structural features. It can be conjugated to biomolecules to study their behavior in biological systems.
Medicine
The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug development.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with a halide to form a new carbon-carbon bond. The molecular targets and pathways involved would vary depending on the specific biological or industrial application.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: : This compound is structurally similar but lacks the naphthalene core and the triisopropylsilyl group.
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: : This compound has a benzimidazole core instead of naphthalene.
Uniqueness
The uniqueness of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol lies in its combination of structural features, which make it a versatile reagent in organic synthesis and a valuable intermediate in various applications.
Properties
IUPAC Name |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BFO3Si/c1-17(2)33(18(3)4,19(5)6)14-13-22-24(29)12-11-20-15-21(30)16-23(25(20)22)28-31-26(7,8)27(9,10)32-28/h11-12,15-19,30H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALORNLWYBIYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BFO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
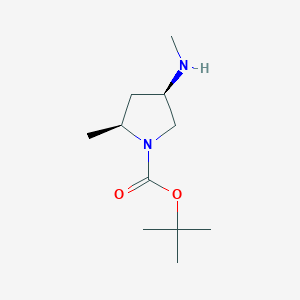
![1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8264285.png)
![2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B8264295.png)
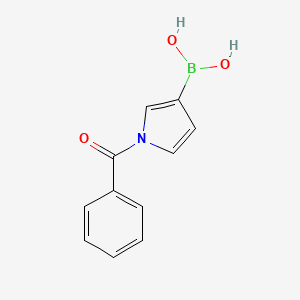
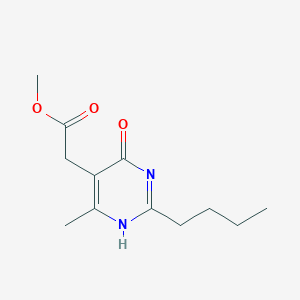
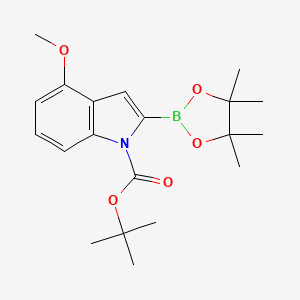
![4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))](/img/structure/B8264322.png)
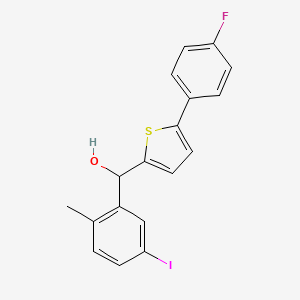
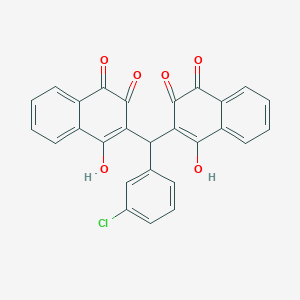
![(5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]](/img/structure/B8264339.png)
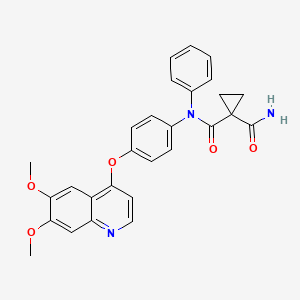
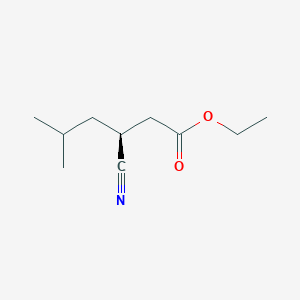
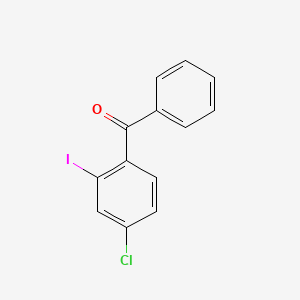
![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8264378.png)
